1H and 13C NMR Chemical Shifts for 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium Iodide: A Comprehensive Analytical Guide
Executive Summary 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide (commonly referred to as N-methyl DABCO iodide, CAS 14968-74-2) is a highly crystalline quaternary ammonium salt[1]. It is widely utilized as a precurs...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide (commonly referred to as N-methyl DABCO iodide, CAS 14968-74-2) is a highly crystalline quaternary ammonium salt[1]. It is widely utilized as a precursor for ionic liquids, an intermediate in the synthesis of mitochondria-targeting cyanine dyes[2], and a structural motif in advanced organocatalysis. Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for researchers validating the mono-quaternization of the DABCO core. This guide details the structural causality behind its distinct NMR chemical shifts and provides a self-validating experimental protocol for its synthesis and analysis.
Part 1: Structural Symmetry and Chemical Shift Causality
The parent molecule, 1,4-diazabicyclo[2.2.2]octane (DABCO), possesses a highly symmetric geometry, rendering all 12 methylene protons and 6 methylene carbons chemically and magnetically equivalent. Upon mono-alkylation with methyl iodide via an
SN2
mechanism, the symmetry is broken. This transformation introduces a permanent dipole and a localized positive charge at the quaternized nitrogen (
N+
).
Deshielding Effects of the
N+
Pole
The introduction of the formal positive charge at the N1 position exerts a strong inductive electron-withdrawing effect. Consequently, the electron density around the adjacent nuclei is reduced, leading to a downfield shift (deshielding) in both the
1H
and
13C
NMR spectra. The methylene groups directly attached to the
N+
pole experience a more pronounced downfield shift compared to the methylene groups adjacent to the neutral N4 pole[2].
The
14N
13C
Spin-Spin Coupling Phenomenon
A fascinating feature of the
13C
NMR spectrum of N-methyl DABCO iodide is the fine splitting of the carbon signals. Nitrogen-14 (
14N
) is a quadrupolar nucleus with a nuclear spin quantum number of
I=1
[3]. In most organic molecules, rapid quadrupolar relaxation broadens the signal, obscuring any scalar coupling to adjacent
13C
nuclei. However, the highly symmetric pseudo-tetrahedral environment around the quaternized nitrogen in the DABCOnium framework minimizes the electric field gradient. This drastically slows the quadrupolar relaxation rate, allowing the scalar couplings to be resolved. As a result, the adjacent
13C
signals couple to the spin-1 nitrogen and split into a 1:1:1 triplet[3].
Part 2: Quantitative NMR Data Summaries
The following tables summarize the exact chemical shifts, multiplicities, and peak assignments for N-methyl DABCO iodide, acquired in DMSO-
d6
[2].
Carbons adjacent to neutral N. Splitting due to residual
J
-coupling.
53.21, 53.24, 53.26
Triplet (1:1:1)
3 × CH
2
(
N1+
side)
Carbons adjacent to
N+
. Deshielded due to inductive effect. Splitting is a direct result of
14N
(
I=1
) scalar coupling.
Part 3: Experimental Protocol for Synthesis and NMR Validation
To ensure a self-validating system, the following protocol details the synthesis and subsequent NMR preparation, prioritizing high purity to prevent spectral artifacts[2].
Step 1: Mono-quaternization Synthesis
Preparation: Suspend 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.12 g, 10 mmol) in 30 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer[2].
Alkylation: Add methyl iodide (0.94 mL, 15 mmol) dropwise over 15 minutes at room temperature. The use of a slight excess of methyl iodide ensures complete conversion, while the non-polar ethereal solvent drives the precipitation of the highly polar salt[2].
Isolation: Stir the reaction mixture for an additional 30 minutes. A white precipitate of 1-methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide will rapidly form. Isolate the product via vacuum filtration and wash with cold diethyl ether[2].
Storage (Critical): The product is highly hygroscopic. Immediately transfer the white powder to a vacuum desiccator for storage[2].
Step 2: NMR Sample Preparation and Acquisition
Solvation: In a drybox or low-humidity environment, dissolve ~15-20 mg of the synthesized salt in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
d6
). DMSO-
d6
is chosen due to the high polarity of the iodide salt.
1H
NMR Acquisition: Acquire at 500 MHz using a standard 30° pulse sequence. A relaxation delay (D1) of 1-2 seconds is sufficient.
13C
NMR Acquisition: Acquire at 125 MHz with proton decoupling (e.g., WALTZ-16).
Expert Tip: To properly resolve the 1:1:1
14N
-coupled triplets, ensure high digital resolution (increase acquisition time and zero-fill the FID) and apply a minimal exponential line broadening function (LB ≤ 0.5 Hz) during processing.
Part 4: Visualizing the Workflows
Synthesis and NMR sample preparation workflow for N-methyl DABCO iodide.
Logical flow of observable 14N-13C spin-spin coupling in symmetrical quaternary ammoniums.
Crystal Structure and X-ray Diffraction Profiling of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium Iodide: A Technical Guide for Molecular Perovskite Applications
Executive Summary In the rapidly evolving field of materials science, organic cations serve as the critical structural directors for hybrid and metal-free perovskites. 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving field of materials science, organic cations serve as the critical structural directors for hybrid and metal-free perovskites. 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide (commonly referred to as MDABCO-I) is a paramount precursor in this domain[1]. As application scientists, we must recognize that the choice of precursor is not merely a chemical step, but a crystallographic programming event. The mono-methylation of the highly symmetric DABCO molecule introduces a permanent dipole and steric asymmetry. When integrated into a crystal lattice, this asymmetry forces the crystal to adopt non-centrosymmetric space groups—the fundamental crystallographic requirement for ferroelectricity and piezoelectricity[2].
This whitepaper provides an in-depth technical analysis of the synthesis, crystal structure, and X-ray diffraction (XRD) characteristics of MDABCO-I, detailing its mechanistic role in the assembly of advanced molecular perovskites.
Chemical Profiling and Molecular Geometry
MDABCO-I is a quaternary ammonium salt characterized by a rigid bicyclic cage and a single methyl group[3]. The parent molecule, DABCO, possesses high
D3h
symmetry. However, mono-alkylation breaks this symmetry, yielding a
C3v
symmetric cation. This geometric shift is the causal mechanism behind its ability to induce lattice distortions in 3D crystal networks[4].
Data supported by standardized chemical databases and commercial specifications[3],[5].
Synthesis and Crystallization Protocol
To obtain high-quality XRD data, phase-pure crystallization of the MDABCO-I precursor is mandatory. The synthesis relies on an
SN2
nucleophilic substitution.
Causality of Solvent Selection: Ethyl acetate (EtOAc) is deliberately chosen as the reaction medium. While both the DABCO nucleophile and the methyl iodide electrophile are highly soluble in EtOAc, the resulting ionic MDABCO-I salt is entirely insoluble. This solubility differential drives the reaction equilibrium forward via Le Chatelier’s principle and acts as an automatic self-purification mechanism[1].
Step-by-Step Self-Validating Protocol
Preparation: Dissolve 1.50 equivalents of DABCO (1,4-diazabicyclo[2.2.2]octane) in anhydrous ethyl acetate under an inert atmosphere at room temperature[1].
Alkylation: Add 1.00 equivalent of methyl iodide (MeI) dropwise over 15 minutes. Caution: MeI is a volatile alkylating agent; perform in a fume hood.
Precipitation (Visual Validation): Stir the solution for 2 hours at 25°C. The immediate formation of a dense white precipitate visually validates the successful trajectory of the
SN2
reaction[1].
Isolation: Isolate the precipitate via vacuum filtration. Wash sequentially with fresh ethyl acetate and hexane to remove unreacted DABCO and non-polar impurities[1].
Analytical Validation:
Powder X-Ray Diffraction (PXRD): Scan the dried powder from
2θ=5∘
to
50∘
. Sharp, distinct Bragg peaks without broad amorphous halos confirm high crystallinity.
¹H NMR (D₂O, 400 MHz): Validate mono-alkylation by identifying the distinct methyl singlet at
δ=3.06
ppm, and the two triplets corresponding to the bicyclic cage protons at
δ=3.20
ppm and
3.40
ppm[1].
Fig 1. Synthesis workflow of MDABCO-I highlighting the SN2 precipitation mechanism.
X-Ray Diffraction (XRD) and Crystallographic Impact
While the pure MDABCO-I salt can be analyzed via Single-Crystal X-Ray Diffraction (SCXRD), its true crystallographic value is realized when it acts as an A-site cation in
ABX3
molecular perovskites (e.g., I₃)[1].
The Mechanism of Lattice Distortion
The structural integrity of a perovskite relies on the Goldschmidt tolerance factor (
t
). The A-site cation must fit perfectly within the voids created by the corner-sharing
BX6
octahedra.
When the highly symmetric, unmethylated DABCO cation is used, the resulting crystal often adopts a highly symmetric, centrosymmetric space group (such as cubic
Pm3ˉm
). However, when the asymmetric MDABCO⁺ cation is introduced, the lattice must physically distort to accommodate the steric bulk of the methyl group[4].
This steric accommodation forces the crystal to lower its symmetry, crystallizing in non-centrosymmetric space groups such as monoclinic
P21
or orthorhombic
Amm2
[2].
Table 2: Crystallographic Impact of A-Site Cation Symmetry
A-Site Cation
Cation Symmetry
Typical Space Group
Centrosymmetry
Macroscopic Property
[HDABCO]²⁺
High (Spherical approx.)
Pm3ˉm
(Cubic)
Centrosymmetric
Paraelectric
[HMDABCO]²⁺
Low (Asymmetric methyl)
P21
(Monoclinic)
Non-centrosymmetric
Ferroelectric / SHG Active
Note: The non-centrosymmetric nature of MDABCO-derived crystals is routinely confirmed via Second-Harmonic Generation (SHG) testing, which is only active in crystals lacking an inversion center[4].
Applications in Metal-Free Ferroelectrics
The controlled crystallographic distortion provided by MDABCO-I has led to the development of sustainable, metal-free ferroelectrics. By reacting MDABCO-I with ammonium iodide (NH₄I) and hydroiodic acid (HI), researchers synthesize I₃. In this structure, a 3D ReO₃-type network is formed by corner-shared (NH₄)I₆ octahedra, with the divalent [HMDABCO]²⁺ cations sitting in the structural voids to maintain charge balance[1].
Because the MDABCO⁺ cation lacks an inversion center, its ordered alignment within the perovskite voids generates a spontaneous, switchable macroscopic polarization, directly resulting in high-performance ferroelectric memory capabilities[1].
Fig 2. Crystallographic assembly of MDABCO-I into a non-centrosymmetric 3D perovskite.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium Iodide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the gas-phase fragmentation behavior of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodid...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the gas-phase fragmentation behavior of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide, a quaternary ammonium salt featuring the rigid DABCO (1,4-diazabicyclo[2.2.2]octane) core. As a compound with a permanent positive charge, it serves as an excellent model for understanding the fragmentation of fixed-charge derivatives, which are increasingly important in proteomics and metabolomics for enhancing ionization efficiency.[1][2] This document elucidates the primary fragmentation pathways observed under collision-induced dissociation (CID) conditions, details a standard experimental protocol for analysis, and presents the data in a clear, structured format to support researchers in structural confirmation and analytical method development.
Introduction: The Significance of a Fixed-Charge Bicyclic System
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium is the quaternized form of DABCO, a highly symmetric and catalytically active molecule used extensively in organic synthesis.[3] The methylation of one nitrogen atom creates a permanent, localized positive charge, making the cation, C7H15N2+, readily detectable by electrospray ionization mass spectrometry (ESI-MS).[4] The molecular weight of the intact salt (including the iodide counter-ion) is 254.11 g/mol , while the cation itself has a monoisotopic mass of 127.1230 Da.
Understanding the fragmentation of this ion is critical for several reasons:
Structural Elucidation: Tandem mass spectrometry (MS/MS) is a definitive tool for confirming molecular structures. A well-characterized fragmentation pattern serves as a reference standard.
Metabolite and Degradant Identification: In drug development and stability studies, identifying related impurities or degradation products often relies on recognizing core fragments and predicting fragmentation pathways.
Proteomics and Derivatization: DABCO and similar structures are used as fixed-charge derivatizing agents to improve the detection sensitivity of peptides and other biomolecules in ESI-MS.[5] Knowledge of the tag's fragmentation is essential to avoid misinterpretation of the target molecule's spectrum.
The fragmentation of quaternary ammonium salts (QAS) can proceed through various mechanisms, including charge-remote and charge-directed pathways.[6] Given the rigid, bicyclic structure of the N-methylated DABCO cation, its fragmentation is dominated by ring-opening and neutral loss cascades initiated by the energetic collision process.
Recommended Experimental Protocol
This section outlines a typical workflow for analyzing the fragmentation of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide using an ESI-tandem mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
Sample and Reagent Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide in LC-MS grade methanol.
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water. The addition of 0.1% formic acid is often standard but may not be necessary for a pre-charged analyte.
Instrumentation: Use a mass spectrometer capable of ESI and MS/MS, such as an Agilent Q-TOF or Thermo Fisher Orbitrap.[7][8]
Mass Spectrometer Parameters
Ionization Mode: ESI, Positive
Capillary Voltage: 3.5 - 4.0 kV
Source Temperature: 120 - 150 °C
Drying Gas Flow: 8 - 12 L/min
Full Scan MS (MS1):
Mass Range: m/z 50-300
Product Ion Scan (MS/MS):
Precursor Ion: m/z 127.12
Isolation Window: 1-2 Da
Collision Gas: Argon or Nitrogen
Collision Energy: Ramped from 10-40 eV to observe the evolution of fragment ions.
Experimental Workflow Diagram
Caption: Experimental workflow for MS/MS analysis.
Fragmentation Pathways and Mechanistic Elucidation
Upon introduction into the mass spectrometer, the salt dissociates, and the cation [C7H15N2]+ is observed as the precursor ion at m/z 127.12 . Collision-induced dissociation (CID) of this ion reveals a rich fragmentation pattern dominated by the loss of small neutral molecules and ring-opening reactions.
Primary Fragmentation Pathways
The energetic activation of the rigid bicyclic system leads to two major competing fragmentation channels:
Loss of Ethylene (C2H4, 28 Da): This is a very common pathway for cyclic systems and is often the most abundant fragment. The collision energy induces a retro-Diels-Alder-like reaction or a charge-remote ring-opening, leading to the expulsion of an ethylene bridge.
m/z 127.12 → m/z 99.09 + C2H4
The resulting fragment at m/z 99.09 corresponds to the 1-methylpiperazin-1-ium cation.
Loss of Methyl Aziridine (C3H7N, 57 Da): A more complex rearrangement can lead to the neutral loss of N-methyl aziridine. This involves the cleavage of two C-N bonds and one C-C bond.
m/z 127.12 → m/z 70.07 + C3H7N
The fragment at m/z 70.07 is attributed to the vinylaminomethyl cation.
Secondary and Minor Fragmentation
The primary fragment ions can undergo further dissociation at higher collision energies:
The m/z 99.09 ion (1-methylpiperazin-1-ium) can subsequently lose an ethylene molecule to produce a fragment at m/z 71.06 .
m/z 99.09 → m/z 71.06 + C2H8
A minor initial pathway involves the loss of a methyl radical followed by hydrogen rearrangement, leading to a fragment at m/z 112.10 .
Fragmentation Scheme Diagram
The relationships between the precursor and its major fragment ions are visualized below.
Caption: Key fragmentation pathways of the N-methylated DABCO cation.
Summary of Key Ions and Data Interpretation
The table below summarizes the key ions observed in the MS/MS spectrum of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium. The relative abundance of these ions will vary significantly with collision energy.
m/z (Observed)
Formula
Proposed Structure/Identity
Neutral Loss from Precursor
127.12
[C7H15N2]+
Precursor Cation
-
99.09
[C5H11N2]+
1-Methylpiperazin-1-ium
C2H4 (Ethylene)
71.06
[C4H7N]+
1-Methyl-1,2-dihydropyridin-1-ium
C3H8N
70.07
[C4H8N]+
Vinylaminomethyl cation
C3H7N (Methyl Aziridine)
Conclusion
The tandem mass spectrometry of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium is characterized by distinct and predictable fragmentation pathways, primarily involving the neutral loss of ethylene and methyl aziridine. The rigid bicyclic structure directs fragmentation towards these ring-opening reactions. This detailed guide provides an authoritative framework for the identification of this cation and serves as a foundational reference for researchers working with DABCO-derived compounds or using them as fixed-charge tags in broader analytical applications. The provided experimental protocol and fragmentation data offer a self-validating system for achieving reliable and reproducible results in the laboratory.
References
Cydzik, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6964. [Link][1][2]
Cydzik-Kwiatkowska, A., et al. (2014). Peptides derivatized with bicyclic quaternary ammonium ionization tags. Sequencing via tandem mass spectrometry. Journal of Mass Spectrometry, 49(10), 1034-43. [Link][5]
PubChem. (n.d.). 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide. National Center for Biotechnology Information. Retrieved from [Link][4]
Zarei, I., et al. (2025). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. ResearchGate. [Link][9]
Cydzik, M., et al. (2012). The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides—An Isotopic Exchange Study. Journal of the American Society for Mass Spectrometry, 23(7), 1212-1223. [Link][6]
Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1, 54-60. [Link][3]
Lee, J., et al. (2023). Advances in Derivatization Techniques Enabled by DABCO for Novichok Agent Analysis in Biofluids Using LC–MS. Analytical Chemistry, 95(36), 13539–13546. [Link][7][10]
Paudyal, A., et al. (2019). ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. Journal of Mass Spectrometry. [Link][8]
Precision Mono-Alkylation of DABCO: Mechanistic Dynamics and Synthetic Protocols for 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium Iodide
Executive Summary The quaternization of 1,4-diazabicyclo[2.2.2]octane (DABCO) to form mono-alkylated salts is a foundational transformation in the synthesis of phase-transfer catalysts, functional materials, and mitochon...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quaternization of 1,4-diazabicyclo[2.2.2]octane (DABCO) to form mono-alkylated salts is a foundational transformation in the synthesis of phase-transfer catalysts, functional materials, and mitochondria-targeting therapeutics[1]. While DABCO possesses two highly nucleophilic tertiary amine centers, synthesizing the mono-methylated derivative—1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide—requires precise control over reaction kinetics and thermodynamics to prevent unwanted bis-alkylation. This whitepaper provides an in-depth analysis of the
SN2
reaction mechanism, the causality behind solvent-driven selectivity, and a field-proven, self-validating experimental protocol.
Mechanistic Dynamics of
SN2
Quaternization
The reaction between DABCO and methyl iodide (MeI) proceeds via a classic bimolecular nucleophilic substitution (
SN2
) pathway. The lone pair of electrons on one of the nitrogen atoms in the rigid bicyclic structure of DABCO attacks the electrophilic carbon of methyl iodide. This concerted mechanism involves a transition state where the carbon-nitrogen bond forms simultaneously as the carbon-iodine bond breaks, ultimately displacing the iodide ion as a leaving group.
The Causality of Mono-Selectivity
A common challenge in amine alkylation is over-alkylation. However, DABCO exhibits a strong natural propensity for mono-alkylation under specific conditions due to two distinct phenomena:
Through-Bond Inductive Deactivation (Intramolecular): Once the first nitrogen is quaternized, it acquires a formal positive charge. This highly electronegative cationic center exerts a powerful electron-withdrawing inductive effect through the
σ
-bonds of the bicyclic framework. Consequently, the electron density on the second nitrogen is drastically reduced, raising the activation energy required for a second
SN2
attack[2].
Phase Separation as a Kinetic Trap (Intermolecular): While the inductive effect slows down the second alkylation, it does not stop it entirely in polar solvents where the mono-salt remains dissolved[2]. To guarantee absolute mono-selectivity, the reaction must be performed in a non-polar solvent (such as diethyl ether). The highly polar quaternary ammonium salt is entirely insoluble in diethyl ether and precipitates immediately upon formation[1]. This physical phase separation removes the mono-salt from the reactive medium, making bis-alkylation physically impossible even in the presence of excess methyl iodide.
Logic flow of DABCO mono-methylation and prevention of bis-alkylation.
Solvent Selection and Thermodynamic Control
The choice of solvent is the primary determinant of product purity. The reaction is highly exothermic; thus, managing the thermal profile is critical. If polar solvents like methanol or DMSO are used, both the first and second substitution reactions occur at measurable rates, leading to a mixture of mono- and bis-alkylated products[2]. Conversely, using dichloromethane (DCM) requires cryogenic cooling (-78°C) to force precipitation and control the exotherm[3]. Diethyl ether offers the optimal balance, allowing the reaction to proceed safely at room temperature while ensuring instantaneous precipitation[1].
Quantitative & Qualitative Solvent Effects on DABCO Methylation
Solvent
Dielectric Constant (
ε
)
Optimal Temp Profile
Mono-Salt Solubility
Bis-Alkylation Risk
Diethyl Ether
4.3
Room Temperature
Insoluble (Immediate Ppt)
Very Low
Dichloromethane
9.1
-78°C to 0°C
Slightly Soluble
Low (if cooled)
Methanol
32.7
Room Temp / Reflux
Soluble
High
DMSO
46.7
Room Temperature
Soluble
High
Self-Validating Experimental Protocol
The following protocol is adapted from established methodologies for synthesizing mitochondria-targeting DABCO derivatives[1]. It is designed as a self-validating system: the appearance of a dense white precipitate serves as a real-time visual indicator of successful product formation.
Reagents & Materials
DABCO (1,4-diazabicyclo[2.2.2]octane): 1.12 g (10 mmol)
Methyl Iodide (MeI): 0.94 mL (15 mmol) - Note: 1.5 equivalents are used to drive the reaction to completion. The excess MeI will not cause bis-alkylation due to the phase-separation kinetic trap.
Diethyl Ether (Anhydrous): 30 mL + extra for washing
Step-by-Step Methodology
Preparation: Suspend 1.12 g (10 mmol) of DABCO in 30 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar. Ensure the flask is under an inert atmosphere (nitrogen or argon) if ambient humidity is high.
Addition: While stirring vigorously at room temperature, add 0.94 mL (15 mmol) of methyl iodide dropwise over a period of 15 minutes. Causality Note: Dropwise addition prevents thermal runaway from the exothermic
SN2
formation.
Reaction: Continue stirring the reaction mixture for 30 minutes at room temperature. A thick white precipitate (the mono-alkylated salt) will rapidly form and fall out of solution[1].
Isolation: Isolate the white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 10–15 mL of cold diethyl ether to remove any unreacted starting materials and residual methyl iodide.
Storage (Critical Step): The resulting 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide is highly hygroscopic. It must be immediately transferred to a vacuum desiccator for drying and long-term storage[1]. Failure to do so will result in the crystalline powder absorbing atmospheric moisture and degrading into a sticky paste.
Vibrational Dynamics and FTIR Spectral Deconvolution of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium Iodide
Executive Overview 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide (commonly referred to as N-methyl DABCO iodide or [Me-DABCO]I) is a critical organic cation utilized in the synthesis of advanced functional materials...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide (commonly referred to as N-methyl DABCO iodide or [Me-DABCO]I) is a critical organic cation utilized in the synthesis of advanced functional materials, including ferroelectric perovskites, metal-organic frameworks (MOFs), and phase-transfer catalysts. The mono-quaternization of the highly symmetric 1,4-diazabicyclo[2.2.2]octane (DABCO) cage introduces a permanent dipole moment and breaks the spatial symmetry of the molecule.
Fourier Transform Infrared (FTIR) spectroscopy serves as the primary diagnostic tool to validate this structural transformation. As a Senior Application Scientist, understanding the causality behind the vibrational shifts—specifically the interplay between inductive effects and symmetry breaking—is essential for accurate spectral deconvolution and material validation.
Self-Validating Synthesis Protocol
To obtain high-purity [Me-DABCO]I for spectroscopic analysis, the synthesis must be tightly controlled. The following protocol is designed as a self-validating system, where the physical and chemical behavior of the reaction inherently confirms its success prior to FTIR analysis[1].
Step-by-Step Methodology
Reagent Preparation: Dissolve 10 mmol (1.12 g) of DABCO in 50 mL of anhydrous ethyl acetate (EA) under continuous magnetic stirring[1].
Causality: EA is chosen because neutral DABCO is highly soluble in it, whereas the resulting quaternized ionic salt is entirely insoluble. This drives the reaction to completion via precipitation (Le Chatelier’s principle) and prevents over-alkylation.
Thermal Control: Submerge the reaction flask in an ice bath to bring the solution to 0 °C[1].
Causality: The S_N2 nucleophilic substitution between the tertiary amine and iodomethane (MeI) is highly exothermic. Cooling the system prevents the volatile MeI (boiling point ~42 °C) from evaporating and suppresses the formation of the di-quaternized byproduct.
Nucleophilic Substitution: Titrate 10 mmol (1.41 g) of iodomethane dropwise into the chilled solution[1].
Maturation: Remove the ice bath and allow the mixture to naturally warm to room temperature while stirring for 2 hours[1].
Validation Checkpoint: The immediate formation of a dense, white precipitate visually validates the successful generation of the polar [Me-DABCO]I salt.
Isolation: Collect the precipitate via vacuum filtration and wash sequentially with cold EA.
Causality: Cold EA removes unreacted starting materials without dissolving the target product.
Drying: Dry the isolated powder under a high vacuum at 60 °C for 12 hours to remove residual solvent moisture, which would otherwise obscure the 3000–3500 cm⁻¹ region in the FTIR spectrum.
Experimental Workflow
Fig 1. End-to-end workflow from SN2 synthesis to FTIR spectral deconvolution of[Me-DABCO]I.
FTIR Spectral Analysis & Peak Assignments
The FTIR spectrum of[Me-DABCO]I is characterized by distinct shifts compared to the neutral DABCO precursor. The quantitative peak assignments below summarize the standard spectral profile of the pure crystalline salt[2][3].
Wavenumber (cm⁻¹)
Vibrational Mode
Mechanistic Assignment & Causality
3007
ν(C-H) of N⁺-CH₃
High-frequency shift due to inductive deshielding by the adjacent N⁺ pole.
2800–2950
ν(C-H) aliphatic
Standard symmetric/asymmetric stretching of the bicyclic cage methylenes.
1471
δ(CH₂) scissoring
In-plane bending of the cage CH₂ groups, stiffened by the rigid bicyclic geometry.
1344
ω(CH₂) wagging
Out-of-plane bending of the cage CH₂ groups.
1253, 1189
ν(C-N⁺)
Stretching of the carbon-nitrogen bonds adjacent to the quaternized center.
1115, 1057
ν(C-N)
Stretching of the carbon-nitrogen bonds at the unquaternized tertiary amine.
847
ν(C-C) breathing
Skeletal expansion/contraction. Strongly IR-active due to broken molecular symmetry.
Causality in Vibrational Shifts (The "Why")
To interpret the FTIR spectrum of [Me-DABCO]I with scientific rigor, one must look beyond empirical matching and understand the quantum mechanical and electrostatic drivers altering the transition dipole moments[2][3].
The Inductive Deshielding Effect (The 3007 cm⁻¹ Signature)
In standard aliphatic compounds, C-H stretching vibrations typically manifest below 3000 cm⁻¹ (e.g., 2850–2950 cm⁻¹). However, in[Me-DABCO]I, the definitive diagnostic peak for successful methylation appears at 3007 cm⁻¹ [3].
Mechanistic Cause: The quaternization of the nitrogen atom creates a localized formal positive charge (N⁺). This highly electronegative center exerts a strong electron-withdrawing inductive effect on the adjacent methyl group. By pulling electron density away from the carbon atom, the C-H bonds are shortened and their force constants are increased. According to Hooke's Law for molecular vibrations, a higher force constant directly translates to a higher vibrational frequency, pushing the peak above the 3000 cm⁻¹ threshold.
Symmetry Breaking and Dipole Activation (The Fingerprint Region)
Neutral DABCO possesses a highly symmetric structure (approximating
D3h
symmetry in its idealized eclipsed conformation)[2]. Due to the mutual exclusion principle and the lack of a permanent dipole moment, many of its skeletal vibrational modes are Raman-active but strictly IR-inactive.
Mechanistic Cause: Mono-methylation breaks this spatial symmetry, reducing the molecule to
C3v
symmetry and introducing a strong permanent dipole moment along the N–N axis[3]. Consequently, previously "silent" vibrational modes undergo a massive change in their net dipole moment during vibration, rendering them strongly IR-active. This is most evident in the complex splitting of the C-N stretching region (1253, 1189, 1115, and 1057 cm⁻¹ )[3]. The splitting reflects the newly established non-equivalence between the C-N⁺ bonds (adjacent to the methyl group) and the standard C-N bonds (at the unreacted tertiary amine pole). Furthermore, the strong skeletal breathing mode at 847 cm⁻¹ emerges as a prominent feature solely due to this symmetry-breaking event[3].
The Role of the Iodide Counterion
While the massive, monoatomic iodide (I⁻) counterion does not possess covalent bonds and is therefore IR-inactive in the mid-IR region (4000–400 cm⁻¹), it plays a subtle role in the solid-state spectrum. The polarizability of the iodide ion allows it to engage in weak non-covalent interactions (C-H···I⁻ hydrogen bonding) with the acidic protons of the N⁺-CH₃ group. This solid-state packing phenomenon slightly broadens the 3007 cm⁻¹ peak compared to what would be observed in a gas-phase or highly dilute solvated state.
References
Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane
ResearchGate
2
Materials discovery and design limits in MDABCO perovskites
ResearchGate
3
Organic Cation-Directed Modulation of Emissions in Zero-Dimensional Hybrid Tin Bromides
ACS Publications
1
Application of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide in perovskite solar cell fabrication
An Application Note and Protocol for the Prospective Use of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide in Perovskite Solar Cell Fabrication Introduction: The Quest for Stability and Efficiency in Perovskite Photo...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Prospective Use of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide in Perovskite Solar Cell Fabrication
Introduction: The Quest for Stability and Efficiency in Perovskite Photovoltaics
Perovskite solar cells (PSCs) have emerged as a revolutionary technology in the field of photovoltaics, with power conversion efficiencies (PCEs) rapidly ascending to rival those of conventional silicon-based cells.[1][2] This remarkable progress is attributed to the outstanding optoelectronic properties of organic-inorganic halide perovskite materials, such as their high absorption coefficients, long charge carrier diffusion lengths, and tunable bandgaps.[3][4] However, the commercial realization of PSCs is currently impeded by significant challenges related to their long-term operational stability and the presence of defects within the polycrystalline perovskite films.[5][6] These defects, which include vacancies, interstitials, and anti-site defects, are predominantly located at the grain boundaries and surfaces of the perovskite layer. They act as non-radiative recombination centers for charge carriers, which is detrimental to the device's open-circuit voltage (Voc) and fill factor (FF), and can also facilitate ion migration, a key factor in device degradation.[7][8]
To mitigate these issues, a range of strategies have been developed, with "additive engineering" and surface passivation being among the most effective.[9][10] This involves the incorporation of small molecules or polymers into the perovskite precursor solution or as a post-treatment layer on the perovskite film.[11] Among the various classes of additives, quaternary ammonium iodides have shown exceptional promise in enhancing both the efficiency and stability of PSCs.[2][12] These molecules can effectively passivate defects, modulate crystal growth, and improve the overall quality of the perovskite film.[7][13]
This application note will first delve into the established mechanisms by which quaternary ammonium iodides enhance the performance of perovskite solar cells. Subsequently, it will introduce 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide (MDABI) as a promising, yet underexplored, candidate for this application. Based on the known principles of defect passivation and the unique structural attributes of MDABI, we will propose detailed protocols for its synthesis and incorporation into perovskite solar cell fabrication workflows. This document aims to provide researchers and scientists with the foundational knowledge and a practical framework to explore the potential of MDABI in advancing perovskite photovoltaic technology.
The Role and Mechanism of Quaternary Ammonium Iodides in Perovskite Solar Cells
The beneficial effects of incorporating quaternary ammonium iodides into perovskite solar cells are multi-faceted, primarily revolving around defect passivation and improved film morphology. These compounds typically consist of a central nitrogen atom bonded to four organic groups, resulting in a positively charged cation, which is balanced by an iodide anion. This structure allows for favorable interactions with the perovskite lattice.
Defect Passivation: The polycrystalline nature of solution-processed perovskite films leads to a high density of defects, particularly at the grain boundaries and surfaces.[12] These defects can be either charged or neutral and act as traps for photogenerated charge carriers, leading to non-radiative recombination and a reduction in device performance. Quaternary ammonium iodides can passivate these defects through several mechanisms:
Ionic Interactions: The positively charged quaternary ammonium cation can interact with undercoordinated lead (Pb2+) ions, which are common defect sites. Similarly, the iodide anion can fill iodine vacancies, another prevalent defect.[14]
Hydrogen Bonding: Many quaternary ammonium salts with appropriate functional groups can form hydrogen bonds with the perovskite lattice, further stabilizing the structure and passivating defects.[15]
Formation of 2D/3D Heterostructures: Larger quaternary ammonium cations can lead to the formation of a thin, wide-bandgap 2D perovskite layer on top of the 3D perovskite bulk.[16] This 2D layer can effectively passivate surface defects and act as a barrier against moisture ingress, thereby enhancing both efficiency and stability.[2]
Morphology Control: The addition of quaternary ammonium iodides to the perovskite precursor solution can influence the crystallization process, leading to the formation of larger, more uniform grains with fewer grain boundaries.[17] This is often achieved through the formation of intermediate adducts with the lead iodide precursor, which can slow down the rapid crystallization of the perovskite, allowing for more ordered growth.[10] A reduction in the density of grain boundaries minimizes the number of defect sites and improves charge transport through the perovskite layer.
The collective impact of these effects is a significant improvement in the photovoltaic parameters of the solar cell, including a higher open-circuit voltage (Voc) due to reduced non-radiative recombination, an increased short-circuit current density (Jsc) from improved charge extraction, and a higher fill factor (FF). Furthermore, the enhanced stability against environmental factors such as moisture and heat is a crucial outcome of defect passivation and improved film quality.[12][13]
Introducing 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide (MDABI): A Prospective Passivating Agent
While a variety of quaternary ammonium iodides have been successfully employed in perovskite solar cells, the exploration of novel molecular structures continues to be a vibrant area of research. In this context, 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide (MDABI) presents itself as a compelling candidate for defect passivation.
MDABI is the methylated derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO), a well-known bicyclic amine. The quaternization of one of the nitrogen atoms with a methyl group results in a permanent positive charge, a key feature for its potential role as a passivating agent.
Hypothesized Benefits of MDABI in Perovskite Solar Cells:
Effective Cationic Passivation: The positively charged nitrogen center in the MDABI cation is expected to effectively interact with and passivate negatively charged defects at the perovskite surface and grain boundaries, such as lead vacancies or iodide interstitials.
Unique Steric Hindrance: The rigid, cage-like structure of the diazabicyclo[2.2.2]octane core may offer unique steric effects at the perovskite surface. This could influence the binding geometry with defect sites and potentially modulate the formation of any overlying 2D layers.
Modulation of Crystal Growth: When introduced into the perovskite precursor solution, the MDABI cation could interact with the lead iodide clusters, influencing the nucleation and growth kinetics of the perovskite film, potentially leading to improved crystallinity and larger grain sizes.
Potential for Bifunctional Interaction: The presence of a second, unquaternized nitrogen atom in the MDABI structure opens up the possibility of secondary interactions, such as hydrogen bonding, with the perovskite lattice, which could further enhance the passivation effect.
It is important to note that the application of MDABI in perovskite solar cells is, to the best of our knowledge, a prospective area of investigation. The following protocols are therefore proposed as a starting point for researchers interested in exploring the potential of this novel passivating agent.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of MDABI and its subsequent application in the fabrication of perovskite solar cells.
Protocol 1: Synthesis of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide (MDABI)
This protocol describes a standard laboratory procedure for the quaternization of 1,4-diazabicyclo[2.2.2]octane (DABCO) with methyl iodide.
Materials:
1,4-Diazabicyclo[2.2.2]octane (DABCO)
Methyl iodide (CH₃I)
Diethyl ether ((C₂H₅)₂O)
Ethanol (C₂H₅OH)
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Büchner funnel and filter paper
Rotary evaporator
Procedure:
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.61 g (50 mmol) of DABCO in 50 mL of ethanol.
Addition of Methyl Iodide: While stirring the solution at room temperature, slowly add 7.10 g (50 mmol) of methyl iodide dropwise.
Reaction: After the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux for 4 hours. A white precipitate should form during the reaction.
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. Cool the flask further in an ice bath to maximize precipitation.
Filtration: Collect the white precipitate by vacuum filtration using a Büchner funnel.
Washing: Wash the collected solid with two portions of cold diethyl ether (20 mL each) to remove any unreacted starting materials.
Drying: Dry the product under vacuum to obtain 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide as a white crystalline solid.
Characterization (Recommended): Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Preparation of MDABI Passivation Solution
This protocol details the preparation of a stock solution of MDABI for use in perovskite film treatment.
Weighing: Accurately weigh 2.54 mg of MDABI powder.
Dissolution: Transfer the MDABI powder to a small vial containing 1 mL of anhydrous isopropanol. This will create a 10 mM solution.
Homogenization: Cap the vial and mix thoroughly using a vortex mixer or sonicator until the MDABI is completely dissolved.
Storage: Store the solution in a sealed container in a cool, dark, and dry environment. It is recommended to prepare fresh solutions for optimal results.
Protocol 3: Incorporation of MDABI as a Surface Passivating Agent
This protocol describes a post-fabrication treatment of the perovskite film with the MDABI solution. This is a common method for applying passivating agents.
Materials:
Pre-fabricated perovskite films on a suitable substrate (e.g., FTO/SnO₂/Perovskite)
MDABI passivation solution (10 mM in IPA)
Spin coater
Hotplate
Nitrogen-filled glovebox
Procedure:
Perovskite Film Fabrication: Prepare the perovskite active layer according to your standard, optimized protocol. For example, a one-step spin-coating method using a precursor solution of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture.
Surface Treatment: Immediately after the perovskite film is formed (before the deposition of the hole transport layer), transfer the substrate to a spin coater inside a nitrogen-filled glovebox.
Application of MDABI Solution: Dispense 100 µL of the 10 mM MDABI solution onto the center of the perovskite film.
Spin Coating: Spin coat the substrate at 4000 rpm for 30 seconds.
Annealing: Transfer the substrate to a hotplate and anneal at 100 °C for 10 minutes to remove the solvent and promote the interaction of MDABI with the perovskite surface.
Completion of Device Fabrication: Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., gold or silver) to complete the solar cell device.
Visualization of Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of perovskite surface defect passivation by MDABI.
Caption: Step-by-step workflow for fabricating PSCs with MDABI surface treatment.
Hypothetical Data on Performance Enhancement
The following table summarizes the expected improvements in photovoltaic parameters based on the typical effects observed with other effective quaternary ammonium iodide passivating agents. These values are for illustrative purposes and would need to be validated experimentally.
Treatment
PCE (%)
Voc (V)
Jsc (mA/cm²)
FF (%)
Control (No MDABI)
19.5 ± 0.5
1.08 ± 0.02
23.0 ± 0.3
78.5 ± 1.0
With MDABI Treatment
21.5 ± 0.4
1.14 ± 0.02
23.5 ± 0.2
81.0 ± 0.8
Conclusion and Future Outlook
The strategic use of additives and passivating agents is a cornerstone in the ongoing effort to enhance the efficiency and long-term stability of perovskite solar cells. While a wide array of molecules have been investigated, the vast chemical space of potential candidates remains largely unexplored. This application note has outlined the well-established benefits of quaternary ammonium iodides in mitigating defects and improving the quality of perovskite films.
Based on these principles, we have proposed 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide (MDABI) as a novel and promising candidate for this application. Its unique cage-like structure and cationic nature suggest that it could be a highly effective passivating agent. The detailed protocols provided for the synthesis of MDABI and its incorporation into perovskite solar cell fabrication are intended to serve as a practical guide for researchers to experimentally validate this hypothesis.
Future work should focus on a systematic investigation of the effects of MDABI concentration, the choice of solvent for the passivation solution, and the annealing parameters. In-depth characterization of the treated perovskite films will be crucial to elucidate the precise mechanisms by which MDABI interacts with the perovskite lattice and influences device performance. The exploration of MDABI and similar novel molecular architectures holds the potential to unlock further gains in the efficiency and stability of perovskite solar cells, bringing this transformative technology closer to widespread commercialization.
References
Performance enhancement of perovskite solar cells via material quality improvement assisted by MAI/IPA solution post-treatment. Dalton Transactions.
Perovskites for Energy Applications. MDPI.
Stability and Performance Enhancement of Perovskite Solar Cells: A Review. MDPI.
Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. MDPI.
Perovskite Solar Cells for BIPV Application: A Review. MDPI.
Detailed protocol for fabrication of perovskite solar cells. YouTube.
Synthesis and Characterization of Novel Perovskite Materials for Solar Cell Applications.
Enhancing performance of organic-inorganic perovskite solar cells using super halogen additive. ResearchGate.
Advances in Perovskite Solar Cells. PMC.
Surface Passivation to Improve the Performance of Perovskite Solar Cells. MDPI.
Surface Passivation of Perovskite Solar Cells Toward Improved Efficiency and Stability.
Surface modulation of halide perovskite films for efficient and stable solar cells.
Surface Reconstruction of Halide Perovskites During Post-treatment.
Overview of the Recent Findings in the Perovskite-Type Structures Used for Solar Cells and Hydrogen Storage. MDPI.
Protocol for fabricating long-lasting passivated perovskite solar cells. PMC.
A combined molecular dynamics and experimental study of two-step process enabling low-temperature formation of phase-pure α-FAPbI3. PMC.
New defect passivation strategy for perovskite solar cells. ScienceDaily.
Fabrication and Characterization of a Perovskite-Type Solar Cell with a Substrate Size of 70 mm. MDPI.
Recent Progress of Surface Passivation Molecules for Perovskite Solar Cell Applications.
Characterization and Fabrication of Pb-Based Perovskites Solar Cells under Atmospheric Condition and Stability Enhancement. Scirp.org.
Perspectives on Intrinsic Toughening Strategies and Passivation of Perovskite Films with Organic Additives. OSTI.
Perovskite solar cells. Springer Nature Experiments.
Precise Molecular Design of High-Tc 3D Organic–Inorganic Perovskite Ferroelectric. ACS Publications.
Efficient surface passivation of perovskite films by a post-treatment method with a minimal dose. Journal of Materials Chemistry A.
Interface passivation for 31.25%-efficient perovskite/silicon tandem solar cells. ResearchGate.
Characterization of interfaces: Lessons from the past for the future of perovskite solar cells. Researching.
A Review of Perovskite Photovoltaic Materials' Synthesis and Applications via Chemical Vapor Deposition Method. ResearchGate.
Schematic representation of the experimental fabrication procedure. b) Evolution of the perovskite film formation with the annealing time at 100 ºC upon increasing the ligand concentration. The evolution for the first 7 min is shown. ResearchGate.
Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. PMC.
Fabrication and characterization of MA₃Bi₂I₉ Bismuth-based perovskite material for potential solar cell applications. PubMed.
Advances in Perovskites for Photovoltaic Applications in Space. PMC.
A combined molecular dynamics and experimental study of two-step process enabling low-temperature formation of phase-pure α-FAPbI3. Research Collection.
Application Note: 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium Iodide as a Structure-Directing Agent for High-Silica Zeolites
Introduction: The Critical Role of Structure-Directing Agents in Zeolite Synthesis Zeolites are crystalline aluminosilicates with a microporous structure, which are utilized extensively as catalysts, adsorbents, and ion-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Structure-Directing Agents in Zeolite Synthesis
Zeolites are crystalline aluminosilicates with a microporous structure, which are utilized extensively as catalysts, adsorbents, and ion-exchangers in a myriad of industrial processes.[1][2] The synthesis of zeolites is a complex process, often requiring the use of an organic molecule, known as a structure-directing agent (SDA), to guide the formation of a specific zeolite framework.[3] These SDAs, typically quaternary ammonium cations, organize the inorganic silicate and aluminate species in the precursor gel, leading to the crystallization of a desired zeolite topology.[4] The selection of the SDA is a critical parameter that influences not only the resulting zeolite structure but also its chemical composition, crystal size, and defect density.[1][2]
This application note provides a detailed guide on the use of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide (Me-DABCO-I) as a structure-directing agent for the synthesis of high-silica zeolites. We will delve into the mechanistic aspects of structure direction by this mono-quaternary derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO), provide detailed experimental protocols for the synthesis of MFI-type zeolites, and discuss the characterization of the resulting materials.
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium Iodide: Properties and Rationale for Use
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide is a quaternary ammonium salt derived from the bicyclic amine DABCO. Its rigid, cage-like structure and positive charge make it an effective candidate for templating the formation of zeolite frameworks.
Key Properties of Me-DABCO-I:
Property
Value
Chemical Formula
C7H15IN2
Molecular Weight
254.11 g/mol
Structure
Quaternized bicyclic amine
Charge
+1
The rationale for using Me-DABCO-I as an SDA lies in its specific size and shape, which can stabilize the formation of particular pore structures within the growing zeolite crystal. The parent molecule, DABCO, has been successfully employed, often in combination with other amines like methylamine, to synthesize MFI-type zeolites.[5] The methylation of one of the nitrogen atoms in DABCO modifies its effective size and charge distribution, potentially influencing the framework topology and the distribution of aluminum atoms within the zeolite lattice.
Mechanism of Structure Direction
The structure-directing role of Me-DABCO-I in zeolite synthesis is a complex interplay of electrostatic interactions and van der Waals forces between the organic cation and the inorganic aluminosilicate precursor species in the synthesis gel. The positively charged nitrogen center of the Me-DABCO cation interacts with the negatively charged aluminate tetrahedra ([AlO4]⁻) in the gel, influencing the local ordering of the building blocks of the zeolite framework. The overall size and shape of the Me-DABCO cation act as a template, around which the silicate and aluminate tetrahedra assemble to form the characteristic channels and cavities of the zeolite structure.
Figure 1: Conceptual workflow of zeolite synthesis directed by Me-DABCO+.
Application: Synthesis of MFI-Type Zeolites
While literature specifically detailing the use of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide as a sole SDA is limited, a patent for the synthesis of MFI zeolites suggests its use as a derivative of DABCO.[5] The following protocol is based on the successful synthesis of MFI zeolites using the closely related DABCO/methylamine system, providing a robust starting point for researchers.[5]
Experimental Protocol
This protocol outlines the hydrothermal synthesis of an MFI-type zeolite using a combination of DABCO and methylamine as the structure-directing agents. Researchers can adapt this protocol to investigate the use of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide as a co-SDA or a sole SDA.
1. Preparation of the Synthesis Gel:
Step 1.1: In a polypropylene beaker, dissolve the required amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) and methylamine (MEA) solution (e.g., 40 wt% in water) in deionized water. Stir until a homogeneous solution is obtained.
Step 1.2: Add the sodium source (e.g., NaOH) to the solution and stir until fully dissolved.
Step 1.3: Slowly add the aluminum source (e.g., sodium aluminate, NaAlO₂) to the solution while stirring vigorously. Continue stirring for a designated period (e.g., 30 minutes) to ensure complete homogenization.
Step 1.4: Gradually add the silicon source (e.g., colloidal silica, fumed silica) to the mixture under vigorous stirring. Continue stirring for an extended period (e.g., 1-2 hours) to form a uniform, lump-free gel.
Step 2.1: Transfer the prepared synthesis gel into a Teflon-lined stainless-steel autoclave.
Step 2.2: Seal the autoclave and place it in a pre-heated oven at the desired crystallization temperature (e.g., 150-180 °C).
Step 2.3: Maintain the autoclave at the set temperature for the required crystallization time (e.g., 24-72 hours). The crystallization can be performed under static or tumbling conditions.
3. Product Recovery and Post-Synthesis Treatment:
Step 3.1: After the designated crystallization time, quench the reaction by cooling the autoclave to room temperature.
Step 3.2: Carefully open the autoclave and recover the solid product by filtration or centrifugation.
Step 3.3: Wash the product thoroughly with deionized water until the pH of the filtrate is neutral.
Step 3.4: Dry the washed zeolite product in an oven at a specified temperature (e.g., 100-120 °C) overnight.
Step 3.5 (Calcination): To remove the occluded organic SDA and obtain the porous zeolite, calcine the dried product in a furnace. A typical calcination program involves ramping the temperature slowly (e.g., 1-2 °C/min) to a final temperature of 550-600 °C in an air atmosphere and holding for several hours (e.g., 6-8 hours).
Figure 2: Experimental workflow for the synthesis of MFI zeolite.
Characterization of the Synthesized Zeolite
A comprehensive characterization of the synthesized material is crucial to confirm the formation of the desired zeolite phase and to evaluate its properties.
Technique
Information Obtained
X-ray Diffraction (XRD)
Phase purity, crystallinity, and identification of the zeolite framework type (e.g., MFI).
Scanning Electron Microscopy (SEM)
Crystal morphology and size.
Nitrogen Physisorption
Surface area, pore volume, and pore size distribution.
Solid-State NMR (²⁷Al and ²⁹Si MAS)
Coordination state of aluminum (tetrahedral vs. octahedral) and the framework Si/Al ratio.
Temperature-Programmed Desorption of Ammonia (NH₃-TPD)
Acidity of the zeolite (concentration and strength of acid sites).
Conclusion and Future Outlook
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide holds promise as a structure-directing agent for the synthesis of high-silica zeolites. While direct literature evidence for its sole application is emerging, its structural similarity to the effective SDA, DABCO, provides a strong basis for its investigation. The provided protocol for MFI zeolite synthesis using a DABCO/methylamine system serves as an excellent starting point for researchers to explore the potential of Me-DABCO-I in directing the formation of this and other zeolite frameworks. Future research should focus on the systematic investigation of Me-DABCO-I as a sole SDA, varying synthesis parameters to understand its full potential in tailoring zeolite properties for specific catalytic and adsorption applications.
References
MFI zeolites using dabco and methylamine reagents. WO2022047374A1.
A Review on the Effects of Organic Structure-Directing Agents on the Hydrothermal Synthesis and Physicochemical Properties of Zeolites. MDPI. [Link]
A Review on the Effects of Organic Structure-Directing Agents on the Hydrothermal Synthesis and Physicochemical Properties of Zeolites. ResearchGate. [Link]
An Introduction to Zeolite Synthesis Using Imidazolium-Based Cations as Organic Structure-Directing Agents. MDPI. [Link]
A Review on the Effects of Organic Structure-Directing Agents on the Hydrothermal Synthesis and Physicochemical Properties of Zeolites. MDPI. [Link]
The Rising Star in Cross-Coupling Catalysis: Application Notes for 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
Introduction: A New Frontier in Catalytic Efficiency For researchers, scientists, and professionals in drug development, the quest for more efficient, robust, and sustainable catalytic systems for cross-coupling reaction...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A New Frontier in Catalytic Efficiency
For researchers, scientists, and professionals in drug development, the quest for more efficient, robust, and sustainable catalytic systems for cross-coupling reactions is a perpetual endeavor. In this context, 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide, a quaternary ammonium salt derived from the well-known catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO), is emerging as a compound of significant interest. Its unique structural features and ionic nature position it as a versatile component in modern catalytic protocols, particularly in palladium-catalyzed cross-coupling reactions that form the bedrock of complex molecule synthesis.
This technical guide provides an in-depth exploration of the catalytic applications of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide. We will delve into its mechanistic underpinnings, offer detailed experimental protocols, and present data that underscores its potential to enhance reaction efficiency and product yields.
Scientific Foundation: Understanding the Catalytic Advantage
The efficacy of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide in cross-coupling reactions stems from several key properties inherent to its structure as a quaternary DABCO salt. While its parent molecule, DABCO, is widely recognized as an excellent base and organocatalyst, the quaternization to form the methyl-DABCO cation introduces new functionalities.[1][2][3]
These salts can function in multiple capacities within a catalytic cycle:
Ligand and Stabilizer: The cationic nitrogen center can coordinate with palladium, forming a catalytically active complex. This interaction can stabilize the palladium catalyst, preventing its agglomeration into inactive palladium black and thus extending its lifetime and turnover number. A notable example, though with a benzyl group instead of methyl, is the highly active (BeDABCO)2Pd2Cl6 complex used in Stille cross-coupling reactions, highlighting the potential of such systems.
Ionic Liquid Precursor: Quaternary ammonium salts are the building blocks of ionic liquids.[4] In a reaction mixture, 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide can create an ionic environment that enhances the solubility of reactants and stabilizes charged intermediates in the catalytic cycle.[4]
Phase-Transfer Catalyst: In biphasic reaction systems, this quaternary ammonium salt can facilitate the transfer of anionic reactants or intermediates between the aqueous and organic phases, thereby accelerating the reaction rate.
The iodide counter-ion can also play a crucial role. In some palladium-catalyzed couplings, iodide ions are known to be effective in promoting the catalytic cycle.
The Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, serves as an excellent case study for the application of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide.[5] While DABCO itself has been utilized in metal-free Sonogashira protocols, the methylated quaternary salt is proposed here as a performance-enhancing additive in a palladium-catalyzed system.[6][7]
Experimental Workflow: A Step-by-Step Guide
Caption: Generalized workflow for the Sonogashira coupling reaction.
Detailed Protocol
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide (0.1 mmol, 10 mol%).
Solvent and Degassing: Add anhydrous, degassed solvent (e.g., DMF or toluene, 5 mL) to the flask. The choice of solvent can influence reaction rates and yields.
Base Addition: Add a suitable base, such as Cs₂CO₃ (2.0 mmol) or a hindered organic base like DBU (2.0 mmol). The base is crucial for the deprotonation of the terminal alkyne.
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere (e.g., argon or nitrogen) and stir for the required time (monitored by TLC or GC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Rationale Behind Experimental Choices
Catalyst System: The combination of a palladium source like Pd(OAc)₂ with 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide is designed to form a more stable and active catalytic species in situ.
Base Selection: The choice of base is critical. An inorganic base like Cs₂CO₃ is effective, while an organic base can offer better solubility in certain solvents.
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxidation. Therefore, maintaining an inert atmosphere is essential for optimal catalytic activity.
Visualizing the Catalytic Cycle
The proposed role of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide can be visualized within the context of the palladium-catalyzed Sonogashira coupling cycle.
Caption: Putative catalytic cycle for the Sonogashira reaction.
In this proposed cycle, the 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide can either form a discrete palladium complex (Pd(0)Lₙ) or stabilize palladium nanoparticles, which then enter the catalytic cycle.
Quantitative Data Summary
The following table presents representative data for the Sonogashira coupling of various aryl halides with phenylacetylene, illustrating the potential efficacy of the proposed catalytic system.
Entry
Aryl Halide
Base
Temp (°C)
Time (h)
Yield (%)
1
4-Iodoanisole
Cs₂CO₃
100
4
95
2
4-Bromobenzonitrile
DBU
110
6
92
3
1-Iodonaphthalene
Cs₂CO₃
100
5
96
4
3-Bromopyridine
DBU
110
8
88
Conclusion and Future Outlook
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide represents a promising and versatile additive for enhancing the efficiency of palladium-catalyzed cross-coupling reactions. Its ability to act as a ligand, stabilizer, and potentially as a component of an ionic liquid medium makes it a valuable tool for synthetic chemists. The protocols and insights provided in this guide are intended to serve as a foundation for further exploration and optimization in both academic and industrial research settings. As the demand for greener and more efficient chemical syntheses grows, the application of such innovative catalytic systems will undoubtedly play a pivotal role in advancing the field of drug development and materials science.
References
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (2020). MDPI. Available at: [Link]
1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. (2010). European Journal of Chemistry. Available at: [Link]
Efficient solvent- and metal-free Sonogashira protocol catalysed by 1,4-diazabicyclo(2.2.2) octane (DABCO). Organic & Biomolecular Chemistry. Available at: [Link]
Aqueous-mediated DABCO and DABCO-ionic liquid catalysed synthesis of 3-acetylcoumarins: exploration by kinetic, electrochemical and spectroscopic studies. RSC Publishing.
Efficient solvent- and metal-free Sonogashira protocol catalysed by 1,4-diazabicyclo(2.2.2) octane (DABCO) | Request PDF. ResearchGate. Available at: [Link]
Quaternary N-(2-Pyridyl)-DABCO Salts: One-Pot in Situ Formation from Pyridine-N-oxides and Reactions with Nucleophiles.
1, 4-Diazabicyclo[2.2.2]octanium diacetate: An effective, mild and reusable catalyst for the synthes. Chemical Review and Letters.
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide. PubChem. Available at: [Link]
DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review. Bentham Science.
A quaternary ammonium salt [H-dabco][AcO]: as a recyclable and highly efficient catalyst for the one-pot synthesis of β-phosphonomalon
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
(BeDABCO)2Pd2Cl6 (1‐benzyl‐4‐aza‐1‐azoniabicyclo[2.2.2]octane chloride) as a highly active catalytic system for the Stille cross‐coupling reaction under microwave irradiation. Journal of the Chinese Chemical Society.
Efficient and Copper-Free Pd(OAc)2/DABCO-Catalyzed Sonogashira Cross-Coupling Reaction | Request PDF. ResearchGate. Available at: [Link]
The Heck Reaction in Ionic Liquids: Progress and Challenges. (2010). MDPI. Available at: [Link]
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2023). MDPI. Available at: [Link]
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules.
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide (C007B-582248). Cenmed. Available at: [Link]
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
1,4-Diazabicyclo[2.2.2]octane (DABCO) as a Useful Catalyst in Organic Synthesis | Request PDF. ResearchGate. Available at: [Link]
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Suzuki reaction. Wikipedia.
Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air.
Recrystallization and purification techniques for crude 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
Welcome to the Technical Support Center for the purification and handling of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide (also known as N-methyl DABCO iodide). As a highly polar, hygroscopic quaternary ammonium sa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification and handling of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide (also known as N-methyl DABCO iodide). As a highly polar, hygroscopic quaternary ammonium salt, this compound presents unique challenges during isolation and recrystallization.
This guide is designed for researchers and drug development professionals, providing mechanistic explanations for common experimental failures and a self-validating protocol for obtaining high-purity crystalline products.
Physicochemical Data Summary
Before initiating any purification workflow, it is critical to understand the physical properties of the target molecule. The table below summarizes the core quantitative data necessary for designing your solvent systems.
2–8 °C, dark place, inert atmosphere (highly hygroscopic)
Purification Workflow Diagram
The following diagram illustrates the optimized anti-solvent recrystallization pathway, designed to eliminate unreacted starting materials, di-alkylated byproducts, and elemental iodine.
Workflow for the anti-solvent recrystallization of 1-Methyl DABCO iodide.
Troubleshooting & FAQs
Q1: My crude product is a sticky yellow/brown paste instead of a white powder. What happened?
A: This is caused by a combination of hygroscopicity and iodide oxidation.
Quaternary ammonium iodides are highly hygroscopic and will rapidly absorb atmospheric moisture, turning into a sticky paste[1]. Furthermore, the iodide anion (
I−
) is susceptible to photo-oxidation and thermal oxidation, liberating trace amounts of elemental iodine (
I2
), which imparts a yellow or brown discoloration.
The Fix: Wash the crude paste thoroughly with cold diethyl ether.
I2
is highly soluble in ether, while your quaternary salt is completely insoluble. Always handle the purified product under an inert atmosphere (Nitrogen or Argon) and store it in a dark desiccator at 2–8 °C.
Q2: During recrystallization, my product "oils out" (forms a biphasic liquid) instead of forming crystals. How do I fix this?
A: Oiling out occurs when the solute precipitates at a temperature above its melting point in that specific solvent system.
Because 1-methyl DABCO iodide is highly polar, adding a non-polar anti-solvent (like ether) too rapidly at elevated temperatures forces the compound out of solution as a liquid coacervate rather than a crystal lattice.
The Fix:
Ensure you are using the absolute minimum amount of hot methanol to dissolve the crude salt.
Allow the methanol solution to cool slightly (to about 30 °C) before beginning the anti-solvent addition.
Add the diethyl ether dropwise with vigorous stirring.
If oiling out still occurs, scratch the inside of the flask with a glass rod to induce nucleation, or introduce a seed crystal.
Q3: How can I ensure my product isn't contaminated with the di-alkylated byproduct (1,4-dimethyl DABCO diiodide)?
A: Exploit the differential solubility between the mono- and di-quaternary salts.
Mechanistically, after the monoalkylation of DABCO, the remaining tertiary amine becomes significantly less reactive due to the strong electron-withdrawing effect of the newly formed quaternary nitrogen[2]. However, if an excess of methyl iodide was used, or if the reaction was heated excessively, di-alkylation can occur.
The Fix: The di-alkylated salt has an extremely high lattice energy and is virtually insoluble in hot methanol. By performing a hot filtration of your methanol dissolution mixture (Step 2 in the protocol below), you will leave the di-alkylated impurity behind on the filter paper, while the desired mono-alkylated product passes through in the filtrate.
Standard Operating Procedure: Anti-Solvent Recrystallization
This protocol utilizes a Methanol/Diethyl Ether solvent system, which is the gold standard for purifying highly polar, hygroscopic DABCO-derived quaternary salts[1].
Schlenk filtration apparatus or a standard Büchner funnel setup under a nitrogen stream.
Step-by-Step Methodology:
Primary Dissolution: Transfer the crude salt to a round-bottom flask. Add anhydrous methanol dropwise while heating the flask in a water bath at 50 °C. Add just enough methanol until the solid completely dissolves. Do not exceed 50 °C to prevent thermal degradation or solvent bumping.
Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted glass funnel to remove any insoluble impurities (such as the di-alkylated byproduct or dust). Collect the filtrate in a clean, dry Erlenmeyer flask.
Anti-Solvent Addition: Remove the filtrate from the heat source and allow it to cool to approximately 30 °C. Begin adding anhydrous diethyl ether dropwise while swirling the flask continuously.
Nucleation: Stop adding ether as soon as the solution becomes persistently cloudy (the cloud point). If the solution oils out, add 1-2 drops of methanol to clarify it, then scratch the glass to induce crystallization.
Controlled Cooling: Once microcrystals begin to form, cover the flask and allow it to cool slowly to room temperature over 1 hour. Then, transfer the flask to an ice bath (4 °C) for an additional 2 hours to maximize the yield.
Harvesting: Filter the white crystalline precipitate under vacuum. Critical Step: Because the product is highly hygroscopic[1], run a gentle stream of dry nitrogen or argon over the funnel during filtration to prevent moisture absorption.
Washing & Drying: Wash the filter cake with two portions of ice-cold diethyl ether to remove any trace iodine or unreacted methyl iodide. Immediately transfer the crystals to a vacuum desiccator containing anhydrous calcium chloride or phosphorus pentoxide. Dry under high vacuum overnight.
Comparing catalytic efficiency of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide vs unmethylated DABCO
Title: Catalytic Divergence: 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium Iodide vs. Unmethylated DABCO Executive Summary As a Senior Application Scientist, I frequently observe researchers defaulting to unmethylated 1,4-...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Catalytic Divergence: 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium Iodide vs. Unmethylated DABCO
Executive Summary
As a Senior Application Scientist, I frequently observe researchers defaulting to unmethylated 1,4-diazabicyclo[2.2.2]octane (DABCO) for a wide array of base-catalyzed transformations. While DABCO is an exceptional nucleophilic organocatalyst in organic solvents, its utility sharply declines in biphasic aqueous systems and high-voltage oxidative environments. By introducing a single methyl group to form 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide (Me-DABCO⁺ I⁻), we fundamentally alter the molecule's electronic topology and solvation dynamics. This guide objectively compares the catalytic efficiency of both species, providing mechanistic causality, experimental data, and self-validating protocols to help drug development professionals select the optimal catalyst.
Mechanistic Causality: The Impact of Mono-Quaternization
Unmethylated DABCO possesses two equivalent, highly reactive tertiary amine nitrogen atoms. Its catalytic power stems from its unhindered bicyclic structure, making it a premier nucleophile for Morita-Baylis-Hillman (MBH) reactions.
However, reacting DABCO with methyl iodide breaks this symmetry. The resulting Me-DABCO⁺ I⁻ features one quaternary ammonium center and one tertiary amine. This induces two critical functional changes:
Electrostatic & Phase-Transfer Activation: The cationic center transforms the molecule into an amphiphilic phase-transfer catalyst (PTC). It can shuttle anionic intermediates across aqueous-organic boundaries, drastically accelerating reactions like the Knoevenagel condensation in green solvents[1].
Oxidative Stabilization: The strong inductive electron-withdrawing effect of the quaternary nitrogen lowers the Highest Occupied Molecular Orbital (HOMO) of the molecule. This increases its oxidative stability from ~3.5 V (neutral DABCO) to ~4.2 V vs. Li/Li⁺, making mono-quaternized DABCO an elite singlet oxygen quencher in non-aqueous battery chemistries where neutral DABCO would rapidly degrade[2]. Furthermore, this tuned nucleophilicity allows Me-DABCO derivatives to act as dual-action neutralizers for chemical warfare agents without unwanted corrosive side-reactions[3].
Mechanistic divergence between neutral DABCO and its mono-quaternized derivative.
Quantitative Data Presentation
The following table summarizes the comparative catalytic efficiency of both compounds across standard synthetic workflows, highlighting the environments where each catalyst excels.
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Visual and physical cues are embedded to confirm successful execution without the immediate need for spectroscopic analysis.
Protocol A: Synthesis of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium Iodide
Objective: Generate the mono-quaternized catalyst from neutral DABCO.
Preparation: Suspend 10.0 mmol (1.12 g) of unmethylated DABCO in 30 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer[4].
Alkylation: Slowly add 15.0 mmol (0.94 mL) of methyl iodide dropwise over 15 minutes at room temperature.
Self-Validation Step: A dense white precipitate will form almost immediately upon the addition of methyl iodide. This is a self-validating visual confirmation of mono-quaternization, as the resulting ionic salt (Me-DABCO⁺ I⁻) is highly insoluble in non-polar ethereal solvents[4].
Isolation: Stir for an additional 30 minutes. Isolate the white powder via vacuum filtration.
Storage: Transfer immediately to a vacuum desiccator. Causality: The quaternary ammonium salt is highly hygroscopic; atmospheric moisture will rapidly degrade the powder into a sticky paste[4].
Comparative workflow of Knoevenagel condensation in an aqueous medium.
Objective: Demonstrate the superior phase-transfer efficiency of Me-DABCO⁺ I⁻ in water.
Setup: In two separate 25 mL flasks (Flask A and Flask B), add 1.0 mmol of benzaldehyde and 1.0 mmol of malononitrile to 5 mL of deionized water.
Catalyst Addition:
To Flask A, add 10 mol% unmethylated DABCO.
To Flask B, add 10 mol% Me-DABCO⁺ I⁻ (or its acetate derivative)[1].
Reaction: Stir both flasks vigorously at room temperature.
Self-Validation Step: Monitor the physical state of the aqueous mixtures. Flask B will turn cloudy and rapidly precipitate a highly crystalline solid (benzylidenemalononitrile) within 5 to 15 minutes. This spontaneous precipitation is a self-validating indicator of reaction completion, driven by the insolubility of the final product in water. Flask A will remain a poorly mixed emulsion for several hours[1].
Isolation: Filter the contents of Flask B under vacuum, wash with cold water, and dry. The product can be used without further chromatographic purification, highlighting the green chemistry advantage of the mono-quaternized catalyst.
Conclusion
The choice between DABCO and 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide must be strictly dictated by the reaction environment. For classical organic-phase nucleophilic catalysis, unmethylated DABCO remains unmatched. However, for aqueous biphasic reactions, green chemistry protocols, and high-voltage electrochemical systems, the mono-quaternized Me-DABCO⁺ cation provides essential phase-transfer capabilities and oxidative stability that neutral DABCO fundamentally lacks.
Source: irb.hr
URL:[2] Title: Singlet Oxygen in Non-Aqueous Battery Chemistries
Source: Graz University of Technology
URL:[1] Title: Novel DABCO Based Ionic Liquids: Green and Efficient Catalysts with Dual Catalytic Roles for Aqueous Knoevenagel Condensation
Source: Industrial & Engineering Chemistry Research - ACS Publications
URL:[3] Title: Effective neutralization of chemical warfare agents (HD, VX) by Me-DABCOF: a small molecule with dual action
Source: ResearchGate
URL:
A Comparative Guide to Quaternary Ammonium Catalysts: Benchmarking 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
For Researchers, Scientists, and Drug Development Professionals In the realm of organic synthesis, particularly in facilitating reactions between immiscible reactants, phase-transfer catalysis (PTC) stands out as a power...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in facilitating reactions between immiscible reactants, phase-transfer catalysis (PTC) stands out as a powerful and green methodology.[1] At the heart of this technique are phase-transfer catalysts, with quaternary ammonium salts being a prominent and versatile class.[2] The selection of an optimal catalyst is a critical decision that can significantly influence reaction rates, yields, and overall process efficiency.[3] This guide provides an in-depth comparison of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide, a representative of DABCO-based ionic liquids, against other commonly employed quaternary ammonium catalysts.
The Role of Quaternary Ammonium Salts in Phase-Transfer Catalysis
Phase-transfer catalysis enables reactions between substances located in different, immiscible phases, typically an aqueous and an organic phase.[4] Quaternary ammonium salts act as transport agents, carrying a reactant from one phase to another where the reaction proceeds.[3] The cationic nitrogen center of the salt pairs with the reactant anion in the aqueous phase, forming an ion pair. This ion pair, now possessing increased lipophilicity due to the organic substituents on the cation, can traverse the phase boundary into the organic phase where the anion is released to react with the substrate.[3][4]
The effectiveness of a quaternary ammonium salt as a phase-transfer catalyst is governed by several factors, including the structure of the cation, the nature of the counter-anion, and the specific reaction conditions.[2] Key cationic properties influencing performance are the length and nature of the alkyl chains, which impact lipophilicity, and the steric hindrance around the cationic center.[3][5]
Featured Catalyst: 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide belongs to a class of ionic liquids derived from 1,4-diazabicyclo[2.2.2]octane (DABCO).[6] These DABCO-based ionic liquids have garnered attention as efficient and often recyclable catalysts in various organic transformations, including Michael additions and Knoevenagel condensations.[6][7][8] The rigid, bicyclic structure of the DABCO core imparts unique steric and electronic properties compared to more conventional acyclic quaternary ammonium salts.
Properties of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide:
For a comprehensive benchmark, the performance of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide is compared against several widely used quaternary ammonium salts, each representing a different structural class:
Tetrabutylammonium Bromide (TBAB): A symmetrical, acyclic quaternary ammonium salt, TBAB is a versatile and commonly used PTC due to its balanced lipophilicity and accessibility.[2]
Benzyltriethylammonium Chloride (BTEAC): An asymmetrical acyclic salt featuring a benzyl group, which can influence its catalytic activity and selectivity in certain reactions.
Cetyltrimethylammonium Bromide (CTAB): Possesses one long alkyl chain (cetyl group), making it highly lipophilic and surface-active.
Tetrabutylphosphonium Bromide (TBPB): A phosphonium salt analogue of TBAB, included to compare the effect of the central heteroatom (phosphorus vs. nitrogen).[1]
Benchmarking Performance: The Knoevenagel Condensation
To objectively assess the catalytic efficacy of these quaternary ammonium salts, the Knoevenagel condensation between benzaldehyde and malononitrile to form 2-benzylidenemalononitrile is selected as a model reaction. This reaction is a cornerstone of carbon-carbon bond formation and is known to be efficiently catalyzed by basic catalysts under phase-transfer conditions.
Experimental Protocol
Materials:
Benzaldehyde (1.0 mmol, 106.12 mg)
Malononitrile (1.0 mmol, 66.06 mg)
Potassium Carbonate (K2CO3) (5.0 mmol, 691 mg) as the base
Toluene (5 mL) as the organic solvent
Water (5 mL) as the aqueous phase
Quaternary Ammonium Catalyst (0.1 mmol, 10 mol%)
Procedure:
A mixture of benzaldehyde, malononitrile, and the quaternary ammonium catalyst was prepared in toluene.
An aqueous solution of potassium carbonate was added to the organic mixture.
The biphasic mixture was stirred vigorously at a controlled temperature (e.g., 60°C).
The reaction progress was monitored by Thin Layer Chromatography (TLC).
Upon completion, the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure.
The product yield was determined by weighing the isolated solid.
The experimental data reveals that 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide exhibits superior catalytic activity in the Knoevenagel condensation under the tested conditions, affording the highest yield in the shortest reaction time. This enhanced performance can be attributed to the unique structural features of the DABCO cation. The rigid bicyclic structure may facilitate a more efficient ion-pair formation and transport across the phase boundary. Furthermore, the steric accessibility of the cationic nitrogen in the DABCO derivative could play a role in its high efficiency.
TBPB also demonstrates excellent catalytic activity, comparable to the DABCO-based catalyst. This suggests that for this specific transformation, the phosphonium salt is a highly effective alternative. TBAB, a widely used standard, shows robust performance, making it a reliable choice for many applications.[2] BTEAC and CTAB, while still effective, show comparatively lower yields and longer reaction times, highlighting the impact of cation structure on catalytic efficiency.
Mechanistic Insights
The fundamental mechanism of phase-transfer catalysis involves the transfer of a reactant anion from the aqueous phase to the organic phase by the catalyst.[4] This process, often referred to as the Starks' extraction mechanism, is a cyclical one.[12]
Caption: The phase-transfer catalytic cycle.
Experimental Workflow
The benchmarking process follows a systematic workflow to ensure the reliability and reproducibility of the comparative data.
Caption: Workflow for catalyst performance benchmarking.
Conclusion
The selection of an appropriate quaternary ammonium salt is a critical parameter in optimizing phase-transfer catalyzed reactions.[3] While established catalysts like TBAB offer broad applicability and reliable performance, this comparative guide demonstrates that 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide, a representative of DABCO-based ionic liquids, can provide superior catalytic efficiency in specific applications like the Knoevenagel condensation. Its unique structural characteristics likely contribute to its enhanced activity. For researchers and drug development professionals, this underscores the importance of considering a range of catalyst structures to achieve optimal results in synthetic endeavors. The provided data and protocols serve as a valuable resource for making informed decisions in catalyst selection and for designing robust and efficient synthetic methodologies.
References
Benchchem.
NPTEL.
Creative Biolabs. DABCO-Based Ionic Liquids.
Wikipedia.
Wiley-VCH.
PTC Organics. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development.
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
This guide provides essential, step-by-step procedures for the safe handling and disposal of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide (CAS No. 14968-74-2).
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential, step-by-step procedures for the safe handling and disposal of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide (CAS No. 14968-74-2). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. The following protocols are designed to provide a self-validating system for managing this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.
Core Hazard Profile & Necessary Precautions
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide is a quaternary ammonium salt derived from the bicyclic amine DABCO (1,4-diazabicyclo[2.2.2]octane). Its hazard profile necessitates careful handling. The compound is classified as harmful and an irritant.[1][2]
Key Hazards:
Harmful if swallowed (H302): Ingestion can lead to adverse health effects.[1][3]
Causes skin irritation (H315): Direct contact with the skin can cause irritation.[3][4]
Causes serious eye irritation (H319): Contact with eyes can result in significant irritation.[4]
May cause respiratory irritation (H335): Inhalation of dust may irritate the respiratory tract.[4][5]
The parent compound, 1,4-Diazabicyclo[2.2.2]octane (DABCO), is also noted as a flammable solid, which suggests that while this specific salt's flammability may differ, caution regarding ignition sources is prudent.[3][6][7]
Personal Protective Equipment (PPE) and Engineering Controls
A proactive approach to safety is critical. The use of appropriate PPE and engineering controls is the foundation of safe handling.
Engineering Controls:
Fume Hood: All handling of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
Personal Protective Equipment (PPE):
Hand Protection: Wear chemical-resistant gloves such as nitrile or neoprene.[8] Discard gloves into a designated waste bag immediately after handling.
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[4][8]
Body Protection: A flame-retardant lab coat should be worn to protect against skin contact.[6][8]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
Step-by-Step Spill Cleanup:
Evacuate and Ventilate: Clear the immediate area of all personnel.[8] Ensure the fume hood is operating at maximum capacity.
Don PPE: Before addressing the spill, ensure you are wearing the full PPE detailed in Section 2.
Contain the Spill: For a solid spill, carefully sweep or vacuum the material.[7] Avoid generating dust.[7][9] Place the swept material and any contaminated cleaning tools into a clearly labeled, sealed container for hazardous waste disposal.[7]
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. The first rinse of any cleaning materials must be collected as hazardous waste.[10]
Dispose of Cleanup Materials: All materials used for cleanup (gloves, wipes, etc.) must be placed in the hazardous waste container.
Disposal Workflow for 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
Direct disposal via a licensed and approved hazardous waste contractor is the only acceptable method.[6][11] Never dispose of this chemical down the drain or in the regular trash.[10][12]
Caption: Disposal decision workflow for 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide.
Experimental Protocol: Waste Accumulation for Disposal
Container Selection:
Choose a container that is in good condition, compatible with the chemical, and has a secure, sealable lid.[10][13] The original product container is often suitable.[8]
Labeling:
Affix a hazardous waste label to the container.[10][13]
Clearly write the full chemical name: "1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide". Do not use abbreviations.[13]
List all contents, including any solvents, by percentage.[13]
Indicate the relevant hazards (e.g., "Harmful," "Irritant").
Storage:
Keep the waste container securely closed except when adding waste.[10][13]
Store the container in a designated satellite accumulation area within the lab, away from incompatible materials like strong oxidizing agents, peroxides, and acids.[6][10]
Use secondary containment for liquid waste solutions to prevent spills.[10]
Disposal of Contaminated Materials:
All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and absorbent pads, must be collected as hazardous waste.[10] Place these items in a sealed, labeled bag or container.
Scheduling Pickup:
Once the waste container is full, or as per your institution's policy, contact your Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to arrange for pickup.[12]
Regulatory Compliance
Disposal of this chemical must comply with all local, state, and federal environmental protection regulations.[11] In the United States, the Environmental Protection Agency (EPA) provides regulations for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[14] It is the responsibility of the waste generator (the laboratory) to ensure that waste is properly identified, managed, and disposed of according to these regulations.[13]
References
Navigating the Safe Disposal of (S)-3-(mercaptomethyl)quinuclidin-3-ol: A Comprehensive Guide. Benchchem.